molecular formula C23H25N3O2 B10989990 N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide

N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B10989990
M. Wt: 375.5 g/mol
InChI Key: YIPUTKHKEMJPMA-UHFFFAOYSA-N
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Description

N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves the coupling of an indole derivative with an appropriate carboxylic acid or its derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Isopropyl-1H-indol-3-YL)ethyl]-6-methoxy-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

6-methoxy-N-[2-(1-propan-2-ylindol-3-yl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-15(2)26-14-17(19-6-4-5-7-22(19)26)10-11-24-23(27)21-12-16-8-9-18(28-3)13-20(16)25-21/h4-9,12-15,25H,10-11H2,1-3H3,(H,24,27)

InChI Key

YIPUTKHKEMJPMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC

Origin of Product

United States

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